2-(2-Nitrophenyl)pyrrolidine
Overview
Description
2-(2-Nitrophenyl)pyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring substituted with a nitrophenyl group at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)pyrrolidine typically involves the reaction of 2-nitrobenzaldehyde with pyrrolidine under specific conditions. One common method is the reductive amination of 2-nitrobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation reactors and efficient purification techniques like crystallization or chromatography would be standard practices.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: The pyrrolidine ring can be oxidized to form lactams or other oxidized derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: 2-(2-Aminophenyl)pyrrolidine.
Oxidation: Pyrrolidin-2-one derivatives.
Substitution: Various substituted phenylpyrrolidines depending on the nucleophile used.
Scientific Research Applications
2-(2-Nitrophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)pyrrolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
2-(2-Nitrophenyl)pyrrolidine can be compared with other nitrophenyl-substituted heterocycles and pyrrolidine derivatives:
2-(4-Nitrophenyl)pyrrolidine: Similar structure but with the nitro group at the para position, which can lead to different reactivity and biological activity.
2-(2-Nitrophenyl)piperidine: A six-membered ring analog that may have different pharmacokinetic properties and biological activities.
2-(2-Aminophenyl)pyrrolidine: The reduced form of this compound, which can have different biological activities due to the presence of an amine group instead of a nitro group.
Properties
IUPAC Name |
2-(2-nitrophenyl)pyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-6-2-1-4-8(10)9-5-3-7-11-9/h1-2,4,6,9,11H,3,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZJYHRRZNJSCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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